molecular formula C13H26N2S2 B1583493 Hexamethyleneammonium Hexamethylenedithiocarbamate CAS No. 2608-11-9

Hexamethyleneammonium Hexamethylenedithiocarbamate

Cat. No.: B1583493
CAS No.: 2608-11-9
M. Wt: 274.5 g/mol
InChI Key: CIPHOUPBLAOEKY-UHFFFAOYSA-N
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Description

Hexamethyleneammonium Hexamethylenedithiocarbamate is a chemical compound with the molecular formula C13H26N2S2.

Preparation Methods

The synthesis of Hexamethyleneammonium Hexamethylenedithiocarbamate involves the reaction of hexahydro-1H-azepine with carbon disulfide under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain a high-purity product.

Chemical Reactions Analysis

Hexamethyleneammonium Hexamethylenedithiocarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation process typically results in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or other reduced sulfur-containing compounds.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for these reactions include halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Hexamethyleneammonium Hexamethylenedithiocarbamate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating certain diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Hexamethyleneammonium Hexamethylenedithiocarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Hexamethyleneammonium Hexamethylenedithiocarbamate can be compared with other similar compounds, such as:

    Hexamethylenedithiocarbamate: This compound shares a similar dithiocarbamate structure but differs in its specific chemical composition and properties.

    Hexahydro-1H-azepine derivatives: These compounds have a similar azepine ring structure but may have different functional groups attached, leading to variations in their chemical behavior and applications.

The uniqueness of 1H-Azepine-1-carbodithioic acid, hexahydro-, compd. with hexahydro-1H-azepine (1:1) lies in its specific combination of functional groups and its resulting chemical and biological properties .

Properties

CAS No.

2608-11-9

Molecular Formula

C13H26N2S2

Molecular Weight

274.5 g/mol

IUPAC Name

azepane-1-carbodithioate;azepan-1-ium

InChI

InChI=1S/C7H13NS2.C6H13N/c9-7(10)8-5-3-1-2-4-6-8;1-2-4-6-7-5-3-1/h1-6H2,(H,9,10);7H,1-6H2

InChI Key

CIPHOUPBLAOEKY-UHFFFAOYSA-N

SMILES

C1CCCNCC1.C1CCCN(CC1)C(=S)S

Canonical SMILES

C1CCC[NH2+]CC1.C1CCCN(CC1)C(=S)[S-]

2608-11-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexamethyleneammonium Hexamethylenedithiocarbamate
Reactant of Route 2
Hexamethyleneammonium Hexamethylenedithiocarbamate
Reactant of Route 3
Hexamethyleneammonium Hexamethylenedithiocarbamate
Reactant of Route 4
Hexamethyleneammonium Hexamethylenedithiocarbamate
Reactant of Route 5
Hexamethyleneammonium Hexamethylenedithiocarbamate
Reactant of Route 6
Hexamethyleneammonium Hexamethylenedithiocarbamate

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